2-Hydroxy-3-methoxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHSESNQIMXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195948 | |
| Record name | 3-Methoxysalicyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4383-05-5 | |
| Record name | 2-Hydroxy-3-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxysalicyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxysalicyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxysalicyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-3-methoxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6WC34BRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 2-Hydroxy-3-methoxybenzyl Alcohol
Executive Summary
Target Molecule: 2-Hydroxy-3-methoxybenzyl alcohol CAS: 4383-05-5 Synonyms: o-Vanillyl alcohol, 3-methoxysalicyl alcohol, 2-hydroxy-3-methoxybenzenemethanol. Primary Application: Pharmacophore intermediate, lignin model compound, vanilloid synthesis precursor.
This guide details the high-purity synthesis of this compound. While industrial routes often utilize the hydroxymethylation of guaiacol, that pathway suffers from regioselectivity issues (favoring the para-isomer, vanillyl alcohol).[1] For research and drug development applications requiring >98% purity, the selective reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is the gold standard. This protocol focuses on the sodium borohydride (NaBH₄) reduction route, optimized for yield and safety.
Molecule Profile & Retrosynthetic Analysis
Structural Properties
The target molecule is a trisubstituted benzene ring.[2] The steric proximity of the hydroxyl group (C2) and the methoxy group (C3) creates a unique electronic environment compared to its isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).
| Property | Data |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Melting Point | 61–63 °C (Lit.)[3][4] |
| Boiling Point | 135 °C @ 0.2 mmHg |
| Solubility | Soluble in alcohols, ethyl acetate, DCM; sparingly soluble in cold water. |
Retrosynthetic Logic
The synthesis is best approached via a Functional Group Interconversion (FGI) of the aldehyde to the alcohol.
-
Disconnection: The C-H bonds of the hydroxymethyl group are formed via hydride attack on the carbonyl.
-
Precursor: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde).
-
Reagent Selection: NaBH₄ is preferred over LiAlH₄ due to its chemoselectivity and milder handling requirements. It reduces the aldehyde without affecting the aromatic ring or the ether linkage.
Figure 1: Retrosynthetic disconnection showing the reduction pathway.
Primary Protocol: NaBH₄ Reduction of o-Vanillin
This protocol is designed for a 10 mmol scale but is linearly scalable.
Reagents & Materials
-
Precursor: o-Vanillin (1.52 g, 10 mmol).
-
Reducing Agent: Sodium Borohydride (NaBH₄) (0.38 g, 10 mmol). Note: Stoichiometrically, 0.25 eq is sufficient, but 1.0 eq is standard to ensure completion.
-
Solvent: Ethanol (95% or absolute, 20 mL).
-
Quenching Acid: 1M HCl.
-
Workup Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Experimental Workflow
Step 1: Solubilization
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1.52 g of o-vanillin .
-
Add 15 mL of Ethanol . Stir at room temperature until fully dissolved. The solution will be a pale yellow.
-
Expert Insight:o-Vanillin has a lower melting point (40-42°C) than vanillin and dissolves readily. If the solution is cloudy, gently warm to 30°C.
-
Step 2: Hydride Addition (Critical Control Point)
-
Place the RBF in an ice-water bath (0°C) .
-
Slowly add 0.38 g of NaBH₄ in small portions over 10–15 minutes.
-
Mechanism:[5][6] The reaction is exothermic.[7][8] Rapid addition can cause vigorous hydrogen evolution and solvent boil-over.
-
Observation: The yellow color of the aldehyde may fade as the conjugation is broken, though the phenolate formation (due to basicity of NaBH₄) often keeps the solution yellow/orange.
-
-
Once addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30–60 minutes .
Step 3: Monitoring
-
Check progress via TLC (Silica gel; Eluent: 30% EtOAc in Hexanes).
-
Starting Material (o-Vanillin): Higher R_f (Aldehyde).
-
Product: Lower R_f (Alcohol).
-
Stain: KMnO₄ or 2,4-DNP (Aldehyde stains orange/red; Product does not stain with DNP).
-
Step 4: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Dropwise add 1M HCl until the pH reaches ~5–6.
-
Caution: Vigorous bubbling (H₂ gas) will occur as excess borohydride is destroyed.
-
Solubility Note: Acidification protonates the phenolate, ensuring the product is in its neutral, organic-soluble form.
-
-
Evaporate the bulk of the ethanol under reduced pressure (Rotary Evaporator).
-
Dilute the residue with 20 mL water and extract with 3 x 20 mL Dichloromethane (DCM) .
-
Combine organic layers, wash with 10 mL saturated brine , and dry over anhydrous Na₂SO₄ .
-
Filter and concentrate in vacuo to yield the crude solid.
Purification
The crude product is often pure enough (>95%) for many applications. For analytical grade (>98%):
-
Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate/Hexane (1:3) or hot water. Cool slowly to 4°C.
-
Yield Expectation: 85–95%.
Figure 2: Step-by-step experimental workflow for the reduction protocol.
Alternative Route: Hydroxymethylation of Guaiacol
While the reduction route is superior for purity, the hydroxymethylation of guaiacol is relevant for understanding industrial contaminants or bulk synthesis.
-
Reagents: Guaiacol + Formaldehyde (aq).[9]
-
Catalyst:
-
Basic Oxides (CaO, MgO): Favor ortho -attack (Position 6), yielding the target o-vanillyl alcohol.
-
Zeolites/Acids: Favor para -attack (Position 4), yielding vanillyl alcohol.
-
-
Selectivity Challenge: This method frequently produces mixtures of the ortho (target), para (isomer), and di-substituted products. Separation requires tedious fractional crystallization or chromatography.
-
Recommendation: Avoid this route for small-scale, high-purity needs.
Characterization & Quality Control
Verify the identity of the synthesized compound using the following parameters.
Physical Data
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 61–63 °C .[3] (Distinct from Vanillyl Alcohol, which melts at 110–117 °C).[10]
NMR Spectroscopy (Expected Shifts in CDCl₃)
Unlike the aldehyde precursor, the alcohol lacks the downfield signal at ~10 ppm.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic H | 6.70 – 6.90 | Multiplet | 3H |
| Phenolic -OH | ~6.00 | Broad Singlet | 1H |
| Benzylic -CH₂- | 4.60 – 4.80 | Singlet | 2H |
| Methoxy -OCH₃ | 3.80 – 3.90 | Singlet | 3H |
| Alcohol -OH | 2.00 – 3.00 | Broad (variable) | 1H |
Stability & Storage
-
Oxidation Sensitivity: Benzylic alcohols are susceptible to air oxidation back to the aldehyde or carboxylic acid over long periods.
-
Storage: Store in a tightly sealed vial, protected from light, at 2–8°C .
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 4383-05-5).[3] Retrieved from
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[11] Retrieved from
-
TCI Chemicals. Product Data: this compound. Retrieved from
-
Cavani, F., et al. (2002).[9] A note on the role of methanol in the homogeneous and heterogeneous acid-catalyzed hydroxymethylation of guaiacol. ResearchGate. Retrieved from
-
Adler, E., et al. (1955).[2] Periodate Oxidation of Guaiacol Compounds. Acta Chemica Scandinavica. (Foundational work on guaiacyl alcohol synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. 2-羟基-3-甲氧基苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. reddit.com [reddit.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chegg.com [chegg.com]
- 11. This compound [webbook.nist.gov]
Technical Monograph: Physicochemical Profiling of 2-Hydroxy-3-methoxybenzyl Alcohol
[1]
Structural Identity & Nomenclature
This compound is a regioisomer of the more common vanillyl alcohol.[1][2] Its structural uniqueness lies in the ortho positioning of the hydroxymethyl group relative to the phenolic hydroxyl, and the meta positioning of the methoxy group.[1][2] This specific arrangement facilitates strong intramolecular hydrogen bonding, distinct from its isomers.[1][2]
| Identifier | Designation |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxyphenol |
| Common Synonyms | o-Vanillyl alcohol; 3-Methoxysalicyl alcohol; 2-Hydroxy-3-methoxybenzenemethanol |
| CAS Registry Number | 4383-05-5 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| SMILES | COc1cccc(CO)c1O |
| InChI Key | OSZHSESNQIMXMZ-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models.
Solid-State & Thermodynamic Profile
Unlike p-vanillyl alcohol (MP ~113°C), the ortho isomer exhibits a significantly lower melting point due to intramolecular hydrogen bonding disrupting the intermolecular lattice network.[1][2]
| Property | Value / Range | Condition / Note |
| Physical State | Crystalline Solid | Powder or fine needles |
| Color | White to Off-White | Oxidizes to pale yellow upon air exposure |
| Melting Point | 61 – 63 °C | Sharp transition; indicates high purity |
| Boiling Point | 135 °C | @ 0.2 mmHg (Vacuum distillation required) |
| Boiling Point (Est.) | 162 °C | @ 12 mmHg |
| Density | ~1.17 g/cm³ | Predicted |
| Flash Point | > 110 °C | Not flammable under standard handling |
Solubility & Solution Chemistry
The compound is amphiphilic but leans towards lipophilicity due to the methoxy group and the aromatic ring.[1][2]
-
Primary Solvents (High Solubility): Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.
-
Secondary Solvents (Moderate Solubility): Dichloromethane, Diethyl Ether.[1][2]
-
Poor Solvents: Water (Sparingly soluble cold; moderately soluble hot), Hexanes.[1][2]
-
Partition Coefficient (LogP): ~0.7 – 1.1 (Experimental estimates vary; indicates good membrane permeability).[1][2]
-
Acidity (pKa): ~9.5 – 10.0 (Phenolic OH).[1][2] The ortho hydroxymethyl group may slightly perturb acidity via H-bonding compared to phenol (pKa 9.95).[1][2]
Spectroscopic Characterization
Validation of the compound identity requires a multi-modal approach. The following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
-
¹H NMR (Proton):
-
¹³C NMR (Carbon):
Mass Spectrometry (GC-MS / ESI)
Synthesis & Purification Protocol
The most reliable route to high-purity this compound is the chemoselective reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1]
Reaction Mechanism
The reaction utilizes Sodium Borohydride (NaBH₄) as a hydride donor.[1][2] The phenoxide anion is generated first to solubilize the starting material and activate the carbonyl.[1][2]
Figure 1: Chemoselective reduction pathway from o-vanillin to the target alcohol.
Step-by-Step Methodology
Reagents: o-Vanillin (10 mmol), NaBH₄ (15 mmol), Ethanol (Abs.), 1M NaOH, 1M HCl.
-
Solubilization: Dissolve 1.52 g of o-vanillin in 10 mL of Ethanol. Add 5 mL of 1M NaOH. The solution will turn bright yellow (phenoxide formation).[1][2]
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH₄ (0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1).[1][2]
-
Quenching: Cool back to 0°C. Acidify dropwise with 1M HCl until pH ~2-3. This destroys excess borohydride and protonates the phenoxide.[1][2]
-
Isolation:
-
Purification: Recrystallize from a minimal amount of hot Toluene or an EtOAc/Hexane mixture to obtain pure crystals (MP 61-63°C).
Reactivity & Stability Profile
Understanding the reactivity is crucial for storage and derivatization.[1][2]
Stability
-
Oxidation: Susceptible to air oxidation back to the aldehyde (o-vanillin) or the acid (o-vanillic acid) if stored improperly.[1][2]
-
Hygroscopicity: Slightly hygroscopic.[1][2] Store in a desiccator.
-
Thermal: Stable up to melting point.[1][2] Decomposition may occur >150°C.[1][2]
Chemical Reactivity Flow
The compound possesses three reactive sites: the phenolic OH, the aliphatic OH, and the aromatic ring.[1][2]
Figure 2: Major reactivity pathways for derivatization.
Applications in Drug Development[1][2]
-
Pharmacophore Scaffold: Used in the synthesis of vanilloid receptor (TRPV1) modulators.[1][2] The ortho-substitution pattern alters binding affinity compared to standard vanilloids.[1][2]
-
Glycosyltransferase Probes: Acts as an acceptor substrate for UDP-dependent glycosyltransferases (e.g., UGT85B1) to study enzyme specificity and kinetics.[1][2]
-
Supramolecular Chemistry: The intramolecular H-bond (O-H[1][2]···O) serves as a model for studying proton transfer mechanisms in biological systems.[1][2]
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
References
-
Sigma-Aldrich. this compound Product Specification. Link
-
National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for this compound. NIST Chemistry WebBook.[1][2] Link
-
PubChem. Compound Summary: this compound (CID 78088).[1][2] National Library of Medicine.[1][2] Link
-
ChemicalBook. CAS 4383-05-5 Physicochemical Data Properties. Link
Biological Activity Profile: 2-Hydroxy-3-methoxybenzyl alcohol (o-Vanillyl Alcohol)
Executive Summary
2-Hydroxy-3-methoxybenzyl alcohol (CAS: 4383-05-5), also known as o-vanillyl alcohol, is a phenolic secondary metabolite structurally distinct from its common isomer, vanillyl alcohol. While often overshadowed by its parent aldehyde (o-vanillin), this compound exhibits a unique pharmacological profile characterized by potent Phospholipase A2 (PLA2) inhibition , making it a critical lead in anti-venom research. Additionally, it serves as a privileged scaffold for the synthesis of 12-Lipoxygenase (12-LOX) inhibitors and spiroepoxydienone-based chemotherapeutics.
This technical guide dissects the compound's biological mechanisms, specifically its role in neutralizing snake venom metalloproteases and its utility as a pharmacophore in drug discovery.
Chemical Identity & Physicochemical Properties
Understanding the structural constraints of o-vanillyl alcohol is vital for formulation and assay design. Unlike vanillin, the alcohol moiety confers distinct solubility and redox stability profiles.
| Property | Specification | Relevance to Bioactivity |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxyphenol | Ortho-positioning of hydroxymethyl facilitates intramolecular H-bonding. |
| CAS Number | 4383-05-5 | Unique identifier for sourcing high-purity standards. |
| Molecular Formula | C₈H₁₀O₃ (MW: 154.16 g/mol ) | Low MW allows for high membrane permeability (Lipinski compliant). |
| Solubility | Soluble in DMSO, Ethanol, MeOH; Sp. Sol. in H₂O | Requires organic co-solvent (e.g., 0.1% DMSO) for aqueous bioassays. |
| Stability | Susceptible to auto-oxidation to o-vanillin | Solutions must be prepared fresh or stored under inert gas (N₂). |
Mechanism of Action & Pharmacology
Phospholipase A2 (PLA2) Inhibition (Anti-Venom Activity)
The most authoritative biological activity of this compound is its ability to inhibit PLA2 enzymes found in Viper and Cobra venoms.
-
Mechanism: The compound binds to the active site of PLA2, preventing the hydrolysis of membrane phospholipids. This blockade inhibits the release of arachidonic acid, thereby stifling the downstream inflammatory cascade (prostaglandins/leukotrienes) and reducing venom-induced hemolysis and hemorrhage.
-
Structural SAR: The ortho-hydroxyl group relative to the hydroxymethyl side chain is critical. Comparative studies indicate that while the aldehyde form (o-vanillin) is active, the alcohol form retains significant anti-lethal efficacy with potentially lower electrophilic toxicity.
12-Lipoxygenase (12-LOX) Modulation
Derivatives of this compound (specifically amino-sulfonamide scaffolds) have been identified as nanomolar inhibitors of platelet-type 12-LOX.[1]
-
Therapeutic Target: 12-LOX is implicated in thrombosis, diabetes, and metastatic cancer.
-
Pharmacophore Role: The 2-hydroxy-3-methoxybenzyl moiety mimics the substrate transition state, chelating the active site iron or blocking the hydrophobic channel required for arachidonic acid oxidation.
Antioxidant & Antimicrobial Activity
Isolated from Propolis and Moringa oleifera, the compound acts as a radical scavenger.
-
Redox Cycling: It donates hydrogen atoms from the phenolic hydroxyl group to neutralize ROS (Reactive Oxygen Species).
-
Pro-drug Potential: In vivo, it may undergo oxidation back to o-vanillin, which possesses established bacteriostatic properties.
Visualization: Mechanism of Action
The following diagram illustrates the dual-pathway activity of o-vanillyl alcohol: direct enzyme inhibition (PLA2) and its role as a metabolic intermediate.
Caption: Pharmacological interaction map showing PLA2 inhibition, ROS scavenging, and metabolic interconversion.
Experimental Protocols
Protocol A: In Vitro PLA2 Inhibition Assay
Validates the anti-venom potential of the compound.
Reagents:
-
Snake Venom Source (e.g., Daboia russelii or Naja naja lyophilized venom).
-
Substrate: Egg yolk phospholipids or synthetic chromogenic substrate (4-nitro-3-octanoyloxy-benzoic acid).
-
Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM CaCl₂.
Workflow:
-
Enzyme Preparation: Dissolve lyophilized venom in Tris-HCl buffer to a final concentration of 1 mg/mL. Keep on ice.
-
Inhibitor Incubation:
-
Prepare this compound stock in DMSO.
-
Incubate venom (100 µL) with varying concentrations of the compound (10–200 µM) for 30 minutes at 37°C .
-
Control: Venom + DMSO (Vehicle).
-
-
Substrate Addition: Add 1 mL of substrate emulsion to the reaction mixture.
-
Measurement:
-
Incubate for 15 minutes at 37°C.
-
Stop reaction (if using endpoint) or measure kinetics continuously at 425 nm (for chromogenic substrates) or titrate released fatty acids (egg yolk method).
-
-
Calculation:
-
% Inhibition =
. -
Calculate IC₅₀ using non-linear regression.
-
Protocol B: Evaluation of Cytotoxicity (MTT Assay)
Ensures the compound acts on the target without killing host cells.
Reagents:
-
Cell Line: HEK293 (Normal kidney) or RAW 264.7 (Macrophage).
-
MTT Reagent (5 mg/mL in PBS).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with serial dilutions of this compound (0–500 µM).
-
Note: Ensure final DMSO concentration < 0.5%.
-
-
Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.
-
Development:
-
Add 20 µL MTT solution per well. Incubate 4h.
-
Remove media, dissolve formazan crystals in 150 µL DMSO.
-
-
Read: Measure Absorbance at 570 nm .
-
Analysis: Plot dose-response curve. A safe therapeutic window requires an IC₅₀ (cytotoxicity) >> IC₅₀ (PLA2 inhibition).
Data Summary: Comparative Activity
The following table summarizes the activity of o-vanillyl alcohol compared to related phenolic compounds.
| Compound | Target | Activity Type | Potency (Est.) | Source/Reference |
| This compound | Snake Venom PLA2 | Inhibitor | High | Dhananjaya et al.[1][2] [1] |
| o-Vanillin (Aldehyde form) | Snake Venom PLA2 | Inhibitor | High | Dhananjaya et al. [1] |
| Vanillyl Alcohol (p-isomer) | Antioxidant | Scavenger | Moderate | General Literature |
| 12-LOX Inhibitor Derivatives | 12-Lipoxygenase | Inhibitor | Nanomolar (IC₅₀ < 100 nM) | Google Patents [2] |
References
-
Molecular modeling and snake venom phospholipase A2 inhibition by phenolic compounds: Structure-activity relationship. Source: National Institutes of Health (NIH) / PubMed Context: Identifies this compound as a key active compound against venom-induced pathophysiological changes.[2] URL:[Link]
-
4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors. Source: Google Patents (WO2015054662A1) Context: Describes the use of the 2-hydroxy-3-methoxybenzyl scaffold to create potent 12-LOX inhibitors for diabetes and cancer.[1] URL:
-
Characterization and metabolomic profiling of endophytic bacteria isolated from Moringa oleifera. Source: NIH / PubMed Central Context: Identifies the compound as a natural metabolite with antioxidant potential in plant extracts. URL:[Link]
-
One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones. Source: ACS Omega Context: Details the use of o-vanillyl alcohol as a synthetic equivalent for generating complex bioactive spiro-compounds. URL:[Link]
Sources
- 1. WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors - Google Patents [patents.google.com]
- 2. Molecular modeling and snake venom phospholipase A2 inhibition by phenolic compounds: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthon: A Guide to the Applications of 2-Hydroxy-3-methoxybenzyl Alcohol in Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of available synthons, 2-Hydroxy-3-methoxybenzyl alcohol, also known as o-vanillyl alcohol, emerges as a particularly versatile and valuable scaffold. Its unique arrangement of a primary alcohol, a phenolic hydroxyl group, and a methoxy ether on an aromatic ring provides a rich tapestry of reactivity, enabling access to a diverse array of complex molecules, including fragrances, pharmaceuticals, and agrochemicals.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes, field-proven protocols, and mechanistic insights to empower your next synthetic endeavor.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is the bedrock of any successful synthesis. This compound is a white to off-white crystalline solid with a melting point of 61-63 °C and a boiling point of 135 °C at 0.2 mmHg. Its solubility in methanol and other polar organic solvents facilitates its use in a variety of reaction conditions.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.16 g/mol | |
| Melting Point | 61-63 °C | |
| Boiling Point | 135 °C / 0.2 mmHg | |
| Appearance | White to almost white powder/crystal | [2] |
| Solubility | Soluble in methanol | [2] |
Safety and Handling: this compound is classified as an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. The primary route to this compound is through the reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.
Protocol 1: Synthesis of this compound from o-Vanillin
This protocol is adapted from the well-established reduction of the isomeric vanillin and is expected to proceed with similar efficiency.
Reaction Scheme:
Sources
Application Note: Analytical Strategies for 2-Hydroxy-3-methoxybenzyl Alcohol
This Application Note provides a comprehensive analytical framework for the detection and quantification of 2-Hydroxy-3-methoxybenzyl alcohol (CAS: 4383-05-5), also known as o-vanillyl alcohol.
This compound is a structural isomer of the more common vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). Accurate discrimination between these isomers is critical in drug metabolism studies and impurity profiling of vanillin-derived pharmaceuticals.
Executive Summary & Compound Profile
This compound is a bifunctional phenolic alcohol. Its proximity of the hydroxyl group to the methoxy group (ortho-position) creates unique intramolecular hydrogen bonding effects that distinguish its chromatographic behavior from its para-isomer (vanillyl alcohol).
Chemical Profile
| Property | Specification | Notes |
| Common Name | o-Vanillyl Alcohol | Distinct from Vanillyl Alcohol (p-isomer) |
| CAS Number | 4383-05-5 | Essential for registry verification |
| Formula | C₈H₁₀O₃ | MW: 154.16 g/mol |
| pKa (Calc.) | ~9.9 (Phenolic OH) | Weakly acidic; requires pH control in HPLC |
| LogP | ~0.7 - 1.1 | Moderately polar; suitable for Reversed-Phase LC |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in pure water |
| Stability | Sensitive to Oxidation | Can oxidize to o-vanillin (aldehyde) |
Sample Preparation Protocols
Effective sample preparation is the primary determinant of assay sensitivity. Due to the compound's phenolic nature, it is susceptible to oxidation; all solvents should be degassed, and samples kept at 4°C.
Protocol A: Biological Matrix (Plasma/Tissue) - Liquid-Liquid Extraction (LLE)
Best for: Bioanalysis, PK studies (High Sensitivity)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Internal Standard (IS): Add 10 µL of 2-Hydroxybenzyl alcohol-d4 (or similar deuterated analog) at 10 µg/mL.
-
Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30s.
-
Extraction: Add 500 µL of Ethyl Acetate .
-
Rationale: Ethyl acetate efficiently extracts neutral phenolic alcohols while leaving more polar matrix components behind.
-
-
Agitation: Shake/Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Concentration: Transfer the upper organic layer to a clean glass vial. Evaporate to dryness under Nitrogen stream at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
Protocol B: Drug Substance/Reaction Mix - Dilute & Shoot
Best for: CMC, Impurity Profiling (High Throughput)
-
Weighing: Dissolve 10 mg of sample in 10 mL of Methanol (Stock A: 1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Note: Do not use Nylon filters, as phenols may bind non-specifically.
-
-
Dilution: Dilute Stock A to target concentration (e.g., 50 µg/mL) using Water/Methanol (80:20).
Method A: HPLC-UV/MS (Quantitative)
This method utilizes Reversed-Phase Chromatography (RPC).[1] The critical parameter is the pH of the mobile phase; it must be kept acidic (pH < 4) to keep the phenolic hydroxyl group protonated, ensuring sharp peak shape and retention.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
| Detection | UV @ 280 nm (Primary), 230 nm (Secondary) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 1.0 | 5% | Load |
| 8.0 | 95% | Elution of Analytes |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
| 13.0 | 5% | End |
Mass Spectrometry (MS) Parameters (Optional)
For trace analysis, couple the HPLC to a Triple Quadrupole MS.
-
Ionization: Electrospray Ionization (ESI)
-
Polarity: Negative Mode (Phenols ionize best in negative mode: [M-H]⁻).
-
Precursor Ion: m/z 153.1 ([M-H]⁻)
-
Product Ions:
-
Quantifier: 138.1 (Loss of -CH3)
-
Qualifier: 123.1 (Loss of -CH2O)
-
Method B: GC-MS (Metabolite ID & Impurity Profiling)
Direct injection of this compound into GC is possible but often leads to tailing due to the two hydroxyl groups. Silylation is the gold standard for creating a volatile, stable derivative.
Derivatization Protocol (TMS)
-
Dryness: Ensure sample residue is completely dry (water inhibits silylation).
-
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Add 50 µL of anhydrous Pyridine.
-
Reaction: Incubate at 60°C for 30 minutes.
-
Mechanism: Replaces active protons on -OH groups with -Si(CH3)3 groups, forming the di-TMS derivative.
-
-
Analysis: Inject 1 µL directly into GC-MS.
GC-MS Conditions
| Parameter | Setting |
| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Splitless or Split 1:10) |
| Temp Program | 60°C (1 min) → 15°C/min → 300°C (3 min) |
| Transfer Line | 280°C |
| MS Source | EI (70 eV), 230°C |
| Target Ion | m/z 298 (Di-TMS Molecular Ion) |
Visual Workflows
Workflow 1: Analytical Decision Matrix
This diagram illustrates the logic for selecting the appropriate method based on sample type and sensitivity needs.
Caption: Decision tree for selecting LC-MS, HPLC-UV, or GC-MS based on matrix complexity and sensitivity requirements.
Workflow 2: Sample Preparation & Derivatization Logic
The chemical transformation required for robust GC-MS analysis.
Caption: Derivatization pathway converting the polar analyte into a volatile Di-TMS ether for GC-MS analysis.
Validation & Troubleshooting
Self-Validating System Checks (System Suitability)
To ensure data trustworthiness, every analytical run must include:
-
Resolution Check: If analyzing mixtures, ensure baseline resolution (
) between this compound and vanillyl alcohol (4-hydroxy isomer). -
Tailing Factor: Must be < 1.5. Higher tailing indicates silanol interactions (LC) or active sites in the liner (GC).
-
Carryover: Inject a blank solvent after the highest standard. Peak area must be < 0.1% of LLOQ.
Troubleshooting Guide
-
Issue: Split Peaks in HPLC.
-
Cause: Solvent mismatch. The sample solvent (e.g., 100% Methanol) is stronger than the initial mobile phase (5% ACN).
-
Fix: Reconstitute sample in starting mobile phase (Water/ACN 95:5).
-
-
Issue: Low Sensitivity in GC-MS.
-
Cause: Incomplete derivatization or moisture in the sample.
-
Fix: Dry sample thoroughly under Nitrogen; use fresh BSTFA.
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & CAS 4383-05-5.[2][3] Retrieved from
-
NIST Chemistry WebBook. (n.d.).[4] this compound Spectral Data (IR, Mass Specs). National Institute of Standards and Technology.[2][4] Retrieved from
-
PubChem. (n.d.).[5] Compound Summary: this compound.[2][3][6][7] National Library of Medicine. Retrieved from
-
Biosynth. (n.d.). This compound: Applications in Pharmaceutical Testing. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of Phenolic Benzyl Alcohols on Mixed-Mode Columns. Retrieved from
Sources
- 1. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 4383-05-5 | TCI AMERICA [tcichemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4383-05-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. biosynth.com [biosynth.com]
Application Note: Strategic Utilization of 2-Hydroxy-3-methoxybenzyl Alcohol in Medicinal Chemistry
Topic: Application of 2-Hydroxy-3-methoxybenzyl alcohol in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 4383-05-5), also known as o-vanillyl alcohol, is a versatile phenolic scaffold in medicinal chemistry.[1][2] While often overlooked as a simple reduced form of o-vanillin, its true value lies in its ability to function as a stable precursor to reactive ortho-quinone methides (o-QMs) .
This guide details the application of this compound not merely as a building block, but as a strategic "masked" electrophile for constructing complex heterocyclic cores (e.g., chromans, spiro-epoxydienones) found in bioactive natural products like Platencin and Triptolide .
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-(Hydroxymethyl)-6-methoxyphenol |
| Common Names | o-Vanillyl alcohol, 3-Methoxysalicyl alcohol |
| CAS Number | 4383-05-5 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Poorly soluble in water |
| pKa | ~9.9 (Phenolic OH) |
| Stability | Stable at RT; Acid-sensitive (generates o-QM); Light-sensitive (slow oxidation) |
Core Mechanistic Application: The ortho-Quinone Methide Strategy
The primary utility of this compound in drug discovery is its role as a precursor to o-Quinone Methides (o-QMs) . Unlike stable aldehydes, this alcohol can be activated in situ to form a transient, highly reactive species that undergoes rapid bond-forming reactions with nucleophiles.
Mechanism of Action
Under thermal or acidic conditions, the benzylic hydroxyl group is eliminated (facilitated by the lone pair of the ortho-phenolic oxygen), generating the o-QM. The 3-methoxy group plays a critical role by electronically stabilizing this intermediate, making the reaction tunable.
-
Nucleophilic Addition: The o-QM reacts with nucleophiles (thiols, amines, electron-rich arenes) to restore aromaticity, forming a functionalized benzyl derivative.
-
Cycloaddition: In the presence of electron-rich alkenes, the o-QM acts as a heterodiene in an inverse electron-demand hetero-Diels-Alder (HDA) reaction, yielding chromans —a privileged pharmacophore in medicinal chemistry.
Mechanistic Diagram (Graphviz)
Caption: Activation of this compound to o-QM and subsequent trapping pathways.
Advanced Application: Spiroepoxydienones in Natural Product Synthesis[3][4][5]
A specialized application of this scaffold is the Adler-Becker Oxidation . Treatment of this compound (or its aldehyde precursor followed by reduction) with periodate leads to oxidative dearomatization, yielding spiroepoxydienones .
-
Significance: These spiro-cycles are the core structural motifs of potent antibiotics like Platencin and anti-cancer agents like Triptolide .
-
Synthetic Utility: The 3-methoxy group directs the oxidation and stabilizes the resulting electrophilic core, allowing for further elaboration via Michael additions.
Synthetic Workflow: Platencin Core Construction
Caption: Oxidative dearomatization pathway to bioactive spiro-cores.
Experimental Protocols
Protocol A: High-Yield Synthesis of this compound
Use this protocol if the compound is not purchased or to prepare fresh material to avoid oxidation products.
Reagents:
-
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) [1.0 equiv]
-
Methanol (anhydrous)
-
HCl (1M)
Procedure:
-
Dissolution: Dissolve o-vanillin (1.52 g, 10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Reduction: Slowly add NaBH₄ (0.42 g, 11 mmol) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Quenching: Carefully quench excess hydride by adding water (5 mL) followed by 1M HCl until pH ~6.
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: The product usually crystallizes as a white solid upon standing. Recrystallize from EtOAc/Hexanes if necessary. Yield: >90%.
Protocol B: In Situ Generation and Trapping of o-Quinone Methide
This protocol demonstrates the use of the alcohol as an alkylating agent for electron-rich nucleophiles (e.g., Indole).
Reagents:
-
This compound [1.0 equiv][1]
-
Indole (Nucleophile) [1.2 equiv]
-
Water (Solvent) - Green Chemistry Approach
-
Catalyst: None (Thermal) or mild acid (Acetic Acid)
Procedure:
-
Setup: In a pressure vial, suspend this compound (154 mg, 1.0 mmol) and Indole (140 mg, 1.2 mmol) in degassed water (5 mL).
-
Activation: Heat the mixture to 100°C for 12 hours. The water acts as a medium that promotes hydrophobic clustering, accelerating the reaction.
-
Mechanism: The alcohol dehydrates to the o-QM, which is immediately trapped by the indole at the C3 position.
-
Workup: Cool to RT. The product often precipitates. Filter the solid.
-
Purification: If no precipitate, extract with EtOAc. Purify via column chromatography (Hexanes/EtOAc).
-
Outcome: Formation of 3-(2-hydroxy-3-methoxybenzyl)indole.
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
Nicolaou, K. C., et al. "Total Synthesis of Platencin." Journal of the American Chemical Society, 2008. Link
-
Singh, V., & Thomas, B. "o-Vanillyl alcohol as a synthetic equivalent of 2-methoxycyclohexa-2,4-dienones." Journal of the Chemical Society, Chemical Communications, 1992.[3][4][5] Link
-
Rosatella, A. A., & Afonso, C. A. M. "One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow." ACS Omega, 2022.[5] Link[5]
-
Wan, P., & Chak, B. "Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols." Journal of the Chemical Society, Perkin Transactions 2, 1986. Link
Sources
2-Hydroxy-3-methoxybenzyl Alcohol: A Versatile Building Block for Complex Molecule Synthesis
Application Note & Protocols
Introduction
2-Hydroxy-3-methoxybenzyl alcohol, also known as o-vanillyl alcohol, is a valuable and versatile building block in organic synthesis. Its unique arrangement of hydroxyl, methoxy, and benzyl alcohol functionalities on an aromatic ring provides a scaffold for the construction of a wide array of more complex molecules. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.[1] The strategic positioning of its functional groups allows for selective transformations, making it an attractive starting material for researchers and drug development professionals. This document provides an in-depth guide to the properties, reactivity, and applications of this compound, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 61-63 °C | |
| Boiling Point | 135 °C at 0.2 mmHg | |
| CAS Number | 4383-05-5 |
Spectroscopic Data: The structural features of this compound can be confirmed by various spectroscopic techniques. The NIST WebBook provides a reference mass spectrum (electron ionization) for this compound.[2] While a full spectral analysis is beyond the scope of this note, key expected signals are summarized below.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methoxy group protons, a broad singlet for the phenolic hydroxyl proton, a triplet for the alcoholic hydroxyl proton, and a doublet for the benzylic methylene protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the benzylic carbon. |
| IR | Broad absorption band for the hydroxyl groups (phenolic and alcoholic), C-O stretching for the ether and alcohol, and characteristic peaks for the aromatic ring. |
| Mass Spec (EI) | A molecular ion peak at m/z 154, and characteristic fragmentation patterns.[2] |
Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The phenolic hydroxyl group is acidic and can be selectively deprotonated, while the benzylic alcohol can undergo oxidation or be converted into a good leaving group for nucleophilic substitution. The methoxy group is generally stable under many reaction conditions, and the aromatic ring can participate in electrophilic substitution reactions, although the activating hydroxyl and methoxy groups direct incoming electrophiles to specific positions.
The reactivity of phenolic aldehydes and alcohols is a broad and important area of organic chemistry.[3][4][5] The interplay between the hydroxyl and methoxy groups on the aromatic ring of this compound influences the electron density of the ring and the reactivity of the benzylic alcohol.
Application in the Synthesis of Complex Molecules
This compound is a precursor to o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a versatile building block in its own right, used in the synthesis of Schiff base ligands and other coordination compounds.[6][7] The oxidation of the benzyl alcohol to the corresponding aldehyde is a key transformation.
Protocol 1: Oxidation to o-Vanillin
The oxidation of benzyl alcohols to benzaldehydes is a fundamental reaction in organic synthesis.[8] This protocol describes a general method for the oxidation of this compound to o-vanillin.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Chromatography column
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure o-vanillin.
Causality behind Experimental Choices:
-
Anhydrous Conditions: PCC and DMP are moisture-sensitive reagents, and the presence of water can lead to side reactions and lower yields.
-
Inert Atmosphere: Prevents potential oxidation of the starting material or product by atmospheric oxygen.
-
Stoichiometry of Oxidant: A slight excess of the oxidizing agent is used to ensure complete conversion of the starting material.
-
Silica Gel Filtration: This is a crucial step to remove the non-volatile byproducts of the oxidation reaction, facilitating purification.
Application as a Protecting Group
The 2-hydroxy-3-methoxybenzyl (HMB) group can be used as a protecting group for alcohols. The introduction of the hydroxyl group on the benzyl moiety allows for modified cleavage conditions compared to a standard benzyl ether. The cleavage of benzyl-type ethers is a well-established and important transformation in organic synthesis.[9][10]
Protocol 2: Protection of an Alcohol with 2-Hydroxy-3-methoxybenzyl Bromide
This protocol first requires the conversion of the benzyl alcohol to the corresponding bromide, a common transformation in organic synthesis.[11]
Step 1: Synthesis of 2-Hydroxy-3-methoxybenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or DCM
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add PBr₃ (0.4 eq) or SOBr₂ (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide. This product is often used immediately in the next step without further purification.
Step 2: Protection of a Primary Alcohol
This procedure is a modification of the Williamson ether synthesis.[12]
Materials:
-
Alcohol to be protected
-
2-Hydroxy-3-methoxybenzyl bromide (from Step 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-hydroxy-3-methoxybenzyl bromide (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 3: Comparison of Benzyl-type Protecting Groups for Alcohols
| Protecting Group | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bn) | NaH, BnBr | H₂, Pd/C | Robust, stable to many reagents | Requires hydrogenation for cleavage |
| p-Methoxybenzyl (PMB) | NaH, PMBCl | DDQ, CAN, TFA | Cleavable under oxidative or acidic conditions | Sensitive to strong oxidants |
| 2-Hydroxy-3-methoxybenzyl (HMB) | NaH, HMBBr | Mildly acidic or specific oxidative conditions | Potentially more facile cleavage than Bn | Less common, cleavage conditions may need optimization |
Use in the Synthesis of Isovanillin Derivatives
This compound can also be a strategic starting material for the synthesis of isovanillin (3-hydroxy-4-methoxybenzaldehyde) derivatives.[13][14][15] This would typically involve protection of the benzylic alcohol, methylation of the phenolic hydroxyl group, deprotection of the benzylic alcohol, and subsequent oxidation to the aldehyde. The synthesis of vanillin and isovanillin derivatives is of great interest for the development of new therapeutic agents.[16][17][18]
Conclusion
This compound is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its distinct functional groups offer multiple handles for chemical modification, allowing for its incorporation into a variety of synthetic strategies. The protocols and insights provided in this application note aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile compound in their synthetic endeavors. The strategic application of this compound will undoubtedly continue to contribute to the advancement of organic synthesis and the discovery of novel molecules with important biological and material properties.
References
-
This compound. MySkinRecipes. [Link]
-
ortho-Vanillin. Wikipedia. [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. ResearchGate. [Link]
- Method for preparing o-vanillin.
- A kind of new technique for synthesizing of isovanillin.
- Process for the preparation of hydroxybenzaldehydes.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. [Link]
-
Vanillin Synthesis from 4-Hydroxybenzaldehyde Article - "In the Laboratory" Journal of Chemical Education. University of Delaware. [Link]
- Synthesis method of m-methoxy benzyl alcohol.
-
3-Hydroxy-4-methoxybenzyl alcohol. PubChem. [Link]
-
Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. ACS Publications. [Link]
-
A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
- Process for the preparation of isovanillin.
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [Link]
-
This compound. NIST WebBook. [Link]
-
ortho-Vanillin. Grokipedia. [Link]
-
Reactivity of Phenols. Chemistry LibreTexts. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. [Link]
-
A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. [Link]
-
Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health. [Link]
-
Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. [Link]
-
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv. [Link]
-
Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications. [Link]
-
Process for preparing isovanillin. European Patent Office. [Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
-
Synthesis, spectral characterization and biological activities of Organotin(IV) complexes with ortho-vanillin-2-hydrazinopyridine (VHP). Scientific Research Publishing. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Concurrent synthesis of vanillin and isovanillin. ResearchGate. [Link]
-
17.10: Reactions of Phenols. Chemistry LibreTexts. [Link]
-
Benzylation of hydroxyl groups by Williamson reaction. National Institutes of Health. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Protection of Alcohols. NROChemistry. [Link]
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- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. US4119671A - Process for the preparation of hydroxybenzaldehydes - Google Patents [patents.google.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 11. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 12. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CN107118087A - A kind of new technique for synthesizing of isovanillin - Google Patents [patents.google.com]
- 14. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. www1.udel.edu [www1.udel.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Bioactive Schiff Bases Derived from 2-Hydroxy-3-methoxybenzyl Alcohol
Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Chemists.
Executive Summary
This application note details the synthesis of Schiff bases (imines) utilizing 2-Hydroxy-3-methoxybenzyl alcohol (o-vanillyl alcohol) as the starting scaffold.
While Schiff bases are classically formed via the condensation of an aldehyde and an amine, the starting material here is a benzylic alcohol . Therefore, this guide presents two distinct synthetic pathways:
-
The "Gold Standard" Two-Step Protocol: Selective oxidation of the alcohol to o-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by condensation. This path offers maximum control over purity and is recommended for initial drug screening.
-
The "Green" One-Pot Protocol: Catalytic aerobic oxidative coupling, ideal for library generation and process scalability.
Chemical Context & Nomenclature
-
Starting Material: this compound (Reduced form of o-Vanillin).
-
Target Intermediate: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin).[1][2]
-
Final Product: o-Vanillin-derived Schiff Bases (potential anticancer, antimicrobial, and antioxidant agents).[1][2]
Strategic Pathway Visualization
The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on laboratory resources and purity requirements.
Figure 1: Synthetic workflow comparing the classical two-step oxidation-condensation route against the catalytic one-pot oxidative coupling.
Route A: The "Gold Standard" Two-Step Protocol
Best for: High purity requirements, complex amines, and rigorous structural characterization.
Phase 1: Selective Oxidation
The primary challenge is oxidizing the benzylic alcohol to the aldehyde without over-oxidizing to the carboxylic acid or affecting the phenol group. Activated Manganese Dioxide (MnO₂) is the reagent of choice due to its high chemoselectivity for benzylic alcohols.
-
Reaction: this compound + MnO₂
2-Hydroxy-3-methoxybenzaldehyde + H₂O + MnO -
Reagents: Activated MnO₂ (10-20 eq), Dichloromethane (DCM) or Acetone.
Protocol:
-
Preparation: Dissolve 10 mmol (1.54 g) of this compound in 50 mL of anhydrous DCM.
-
Addition: Add activated MnO₂ (100 mmol, ~8.7 g) in portions to the stirred solution. Note: Excess MnO₂ is required due to surface area dependence.
-
Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The alcohol spot (
) should disappear, replaced by the aldehyde spot ( ). -
Workup: Filter the mixture through a pad of Celite to remove manganese oxides. Wash the pad with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude o-vanillin.
-
Purification: Recrystallize from water/ethanol or purify via flash column chromatography if necessary (though MnO₂ usually yields >90% purity).
Phase 2: Schiff Base Condensation
The isolated aldehyde is now condensed with a primary amine.
-
Reaction: o-Vanillin + R-NH₂
Imine + H₂O -
Reagents: Ethanol (absolute), Glacial Acetic Acid (cat.), Primary Amine.[3]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5 mmol of the synthesized 2-Hydroxy-3-methoxybenzaldehyde in 20 mL of absolute ethanol.
-
Amine Addition: Add 5 mmol (1.0 eq) of the target primary amine (e.g., aniline, benzylamine, or amino acid derivative).
-
Catalysis: Add 2–3 drops of glacial acetic acid. Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity.
-
Reflux: Heat the mixture to reflux (78°C) for 2–6 hours.
-
Visual Cue: A color change (often yellow to orange/red) typically indicates imine formation.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The Schiff base typically precipitates.
-
Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.
Route B: Advanced One-Pot Oxidative Coupling
Best for: Library synthesis, green chemistry compliance, and avoiding intermediate isolation.
This method utilizes a copper/TEMPO catalyst system to oxidize the alcohol in situ, with the resulting aldehyde immediately trapped by the amine.
-
Reagents: CuBr (5 mol%), TEMPO (5 mol%), bipyridine (5 mol%), K₂CO₃ (2 eq).
-
Solvent: Toluene or Acetonitrile.
-
Oxidant: Atmospheric Oxygen (Open flask).
Protocol:
-
Catalyst Mix: In a reaction tube, combine CuBr (0.05 mmol), bipyridine (0.05 mmol), and TEMPO (0.05 mmol) in 5 mL Toluene. Stir for 10 mins until a dark complex forms.
-
Substrate Addition: Add this compound (1.0 mmol), the primary amine (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction: Heat to 80°C under an air atmosphere (balloon or open reflux) for 12–18 hours.
-
Workup: Cool, dilute with EtOAc, and wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Requires column chromatography as the crude will contain catalyst residues.
Critical Control Points & Troubleshooting
| Parameter | Critical Limit | Consequence of Deviation | Corrective Action |
| Moisture (Step 2) | < 0.5% Water | Hydrolysis of the imine back to aldehyde/amine. | Use molecular sieves (3Å) or Dean-Stark trap during reflux. |
| Oxidation Time | Monitor via TLC | Over-exposure to oxidants (especially if using KMnO4/Cr) can degrade the phenol. | Stick to MnO₂ or IBX; quench immediately upon TLC completion. |
| Amine Basicity | pKa > 8 preferred | Weak nucleophiles (e.g., nitro-anilines) react poorly. | Increase reflux time; use toluene with Dean-Stark to drive equilibrium. |
| pH (Condensation) | pH 4.0 – 5.0 | Too acidic protonates the amine (deactivating it); too basic fails to activate carbonyl. | Maintain "catalytic" acetic acid; do not use strong mineral acids. |
Characterization Criteria (QC)
To validate the synthesis of the Schiff base, look for these specific spectral signatures:
FT-IR Spectroscopy
-
Target Signal: A strong, sharp band at 1600–1640 cm⁻¹ .
-
Assignment: C=N stretching vibration (Azomethine).
-
Differentiation: Disappearance of the broad O-H stretch of the benzyl alcohol (unless phenolic OH remains) and disappearance of the C=O stretch of the intermediate aldehyde (approx. 1660–1680 cm⁻¹).
¹H-NMR Spectroscopy (DMSO-d₆ or CDCl₃)
-
Azomethine Proton (-CH=N-): A singlet appearing between δ 8.0 – 9.0 ppm . This is the definitive proof of Schiff base formation.
-
Phenolic Proton (-OH): A broad singlet, typically δ 12.0 – 14.0 ppm (often downfield due to intramolecular hydrogen bonding with the imine nitrogen).
-
Methoxy Group (-OCH₃): Singlet at δ 3.7 – 3.9 ppm .
UV-Vis Spectroscopy
-
Transitions: Bands around 280–350 nm (π
π) and >400 nm (n π) responsible for the yellow/orange color.
Biological Applications & Relevance
Schiff bases derived from o-vanillin are "privileged scaffolds" in medicinal chemistry due to the presence of the ortho-hydroxy group relative to the imine, which facilitates metal chelation and biological interaction.
-
Antimicrobial Activity: The azomethine linkage (-N=CH-) is essential for binding to bacterial enzymes. o-Vanillin derivatives show enhanced activity against S. aureus and E. coli compared to non-hydroxylated analogs [1, 2].
-
Anticancer Potential: These compounds act as ligands for transition metals (Cu, Zn, Ni). The resulting complexes often exhibit cytotoxicity against tumor cell lines (e.g., MCF-7) by intercalating DNA or generating reactive oxygen species (ROS) [3].
-
Fluorescent Probes: Due to the "Enol-Imine" to "Keto-Amine" tautomerism (ESIPT mechanism), these molecules are used as fluorescent sensors for detecting metal ions like Al³⁺ and Zn³⁺ in biological systems [4].
References
-
Hassan, A.M., & Said, A.O. (2021).[2] Importance of the Applicability of o-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103.[2] Link
-
Ravesh, A., Singh, V., & Malhotra, R. (2016).[4] Substituted o-vanillin Schiff base derived organotin(IV) complexes: Synthesis, characterization, antimicrobial evaluation and QSAR studies. Archives of Natural and Medicinal Chemistry, 1, 101.[4] Link
-
Faghih, Z., et al. (2025).[1] Ortho-vanillin Schiff base and its metal complexes: Antibacterial, antifungal, antioxidant and anticancer applications.[1][2] ResearchGate Review. Link
-
Das, S., et al. (2025). Synthesis of a new Schiff base probe: Crystal structure and spectral properties. Journal of Chemical Sciences. Link
-
Zablowsky, E., et al. (2010).[5] Oxidation of Vanillyl Alcohol to Vanillin using TEMPO. The Chemical Educator, 15, 115–116.[5] Link
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxy-3-methoxybenzyl alcohol
The following guide is structured as a Technical Support Knowledge Base for researchers working with o-Vanillyl Alcohol. It prioritizes troubleshooting and mechanistic understanding over generic recipes.
Ticket Subject: Purification & Isolation Troubleshooting Status: Open Agent: Senior Application Scientist, Organic Synthesis Division
Rapid Triage: Diagnosis & Immediate Actions
Use this decision matrix to identify your specific issue before proceeding to protocols.
Q1: My crude product is a sticky yellow oil/gum, not a solid. Is this normal?
Status: Common Issue (Borate Complex or Solvent Trap)
-
The Science: The reduction of o-vanillin with NaBH₄ forms a tetraalkoxyborate intermediate. In o-vanillyl alcohol, the ortho relationship between the phenolic hydroxyl and the new benzylic alcohol allows for a stable, 6-membered chelate ring with boron. This complex is often an oil and is resistant to mild hydrolysis.
-
Immediate Action:
-
Check pH: Ensure the aqueous layer during workup was acidified to pH < 6 (using 1M HCl or 10% H₂SO₄).
-
Hydrolysis Time: Did you stir the acidic mixture? It requires 15–30 minutes of vigorous stirring to break the B–O bonds.
-
Solvent Trap: If the product is clean by TLC but oily, it may be supercooled or trapping solvent (ethanol). Triturate (scratch) the oil with cold Hexane or Pentane to induce nucleation.
-
Q2: I obtained a solid, but the melting point is ~110°C. The literature says ~62°C.
Status: Critical Identity Error
-
The Science: You likely have the para-isomer (Vanillyl Alcohol) or unreacted starting material.
-
Target: o-Vanillyl Alcohol (2-Hydroxy-3-methoxybenzyl alcohol)
MP: 61–65°C . -
Isomer: Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol)
MP: 113–115°C . -
Starting Material: o-Vanillin
MP: 40–42°C .
-
-
Immediate Action: Run a TLC. If the R_f matches the starting material, the reduction failed (wet NaBH₄?). If the MP is high, verify the CAS number of your starting material.
The Purification Workflow (Decision Tree)
The following logic gate determines the optimal purification route based on your crude material's state.
Figure 1: Purification Decision Tree. Use trituration for oils before attempting chromatography.
Detailed Protocols
Protocol A: Chemical Workup (The "Borate Breaker")
Use this if your product is oily or yield is low.
-
Quench: Cool the reaction mixture (EtOH/Water) to 0°C.
-
Acidify: Add 1M HCl dropwise until pH is ~5. Caution: H₂ gas evolution.
-
Hydrolysis: Remove the ice bath and stir vigorously for 20 minutes . This is the step most researchers skip, leading to "oily" products.
-
Extraction:
-
Evaporate most of the Ethanol (rotary evaporator).
-
Extract the aqueous residue with Ethyl Acetate (3 x volumes).
-
Critical Step: Wash the combined organic layer with Saturated Brine . The product has appreciable water solubility; brine forces it into the organic phase ("Salting Out").
-
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Recrystallization (The Gold Standard)
Recommended for removing trace starting material or color.
Why not Water? While many phenols recrystallize from water, o-vanillyl alcohol has a low melting point (~62°C). If you use boiling water (100°C), the product will melt into an oil before it dissolves ("oiling out"), forming a biphasic mess that is hard to crystallize upon cooling.
Recommended Solvent System: Toluene or Ethyl Acetate/Hexane .
-
Dissolution: Place crude solid in a flask. Add minimal Toluene (or EtOAc) and heat gently to 50–55°C (do not exceed 60°C to avoid melting the bulk solid if impurities lower the MP).
-
Filtration: If there are insoluble particles (boric acid salts), filter the warm solution.
-
Crystallization:
-
Toluene: Allow to cool slowly to room temperature. If no crystals form, cool to 4°C.
-
EtOAc/Hexane: Dissolve in minimal warm EtOAc. Add warm Hexane dropwise until the solution becomes slightly cloudy (turbid). Let it cool.
-
-
Collection: Filter the white needles/prisms and wash with cold Hexane.
Protocol C: Flash Chromatography (The "Nuclear Option")
Use if the product is dark or contains significant side products.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Start at 80:20, gradient to 60:40).
-
Rf Values (Approximate in 70:30 Hex:EtOAc):
-
o-Vanillin (Aldehyde): ~0.6 (Higher, less polar).
-
o-Vanillyl Alcohol (Product): ~0.3 (Lower, more polar due to extra H-bonding).
-
Technical Data & Validation
Verify your product against these standards.
Physical Properties Comparison
| Property | o-Vanillyl Alcohol (Target) | p-Vanillyl Alcohol (Common Confusion) | o-Vanillin (Starting Material) |
| CAS | 4383-05-5 | 498-00-0 | 148-53-8 |
| Structure | 2-OH, 3-OMe | 4-OH, 3-OMe | 2-OH, 3-OMe (Aldehyde) |
| Melting Point | 61 – 65 °C | 113 – 115 °C | 40 – 42 °C |
| Appearance | White Crystal/Powder | White/Beige Powder | Yellow Needles |
| Solubility | Soluble in MeOH, EtOAc | Soluble in H₂O (hot), EtOH | Soluble in most organics |
Mechanistic Insight: The Borate Trap
The following diagram illustrates why the ortho isomer is prone to forming stable borate complexes that mimic "oils."
Figure 2: The hydrolysis step breaks the stable chelate ring formed between the Boron atom and the ortho-oxygen atoms.
References
-
TCI Chemicals. Product Specification: this compound (H1273). Retrieved from .
-
Sigma-Aldrich. Product Detail: this compound (4383-05-5). Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 125308039: this compound. Retrieved from .
-
ScienceMadness. Sodium Borohydride Reduction of Vanillin (General Mechanism). Retrieved from .
Technical Support Center: Synthesis of 2-Hydroxy-3-methoxybenzyl Alcohol
Ticket Subject: Troubleshooting Impurities & Yield Loss in o-Vanillyl Alcohol Synthesis
Welcome to the Technical Support Hub. This guide addresses the specific chemical challenges encountered during the reduction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to 2-hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol).
While the reduction of benzaldehydes with sodium borohydride (NaBH
Part 1: The Core Reaction & Failure Modes
The Standard Protocol
Reagents: o-Vanillin, NaBH
The reaction proceeds through a tetraalkoxyborate intermediate. The critical failure point typically occurs not during the reduction, but during the quenching/hydrolysis step .
Critical Side Reaction: Acid-Catalyzed Self-Condensation
The Symptom: Product appears as a pink/red gum or insoluble white precipitate; melting point is broad or high. The Cause: Benzylic alcohols with electron-donating groups (EDGs) like phenols (-OH) and ethers (-OMe) are highly susceptible to electrophilic aromatic substitution.
-
Mechanism: In the presence of strong acid (low pH), the benzylic hydroxyl group is protonated and leaves as water, generating a resonance-stabilized quinone methide intermediate.
-
Result: This electrophile attacks another molecule of o-vanillyl alcohol (at the electron-rich 5-position), leading to dimers (diphenylmethanes) and oligomers (resols).
Visualizing the Reaction Pathways
Figure 1: Reaction pathway showing the critical divergence between successful hydrolysis and acid-catalyzed polymerization.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product is a sticky gum instead of a white powder."
Diagnosis: Incomplete hydrolysis of the borate ester or presence of solvent inclusions.
Technical Explanation: NaBH
-
Ensure the quench reaches pH 5-6 .
-
Allow the acidified mixture to stir for at least 15-20 minutes before extraction.
-
Do not lower pH below 4 (risk of polymerization).
Issue 2: "The product turned pink/red upon drying."
Diagnosis: Oxidation to quinones or formation of oligomers. Technical Explanation: Phenolic benzylic alcohols are air-sensitive. The "pink" color is often a trace impurity of oxidized dimers (diphenoquinones) formed via radical coupling, accelerated by light and heat. Corrective Protocol:
-
Workup: Perform the final drying step under vacuum or inert atmosphere (N
). -
Storage: Store in amber vials at 4°C.
-
Rescue: Recrystallize immediately from toluene or ethyl acetate/hexane.
Issue 3: "Low yield, but no starting material left."
Diagnosis: Water solubility. Technical Explanation: Unlike lipophilic aromatics, this compound has significant water solubility due to the phenolic -OH and the hydroxymethyl group. Standard ether extractions often leave 20-30% of the product in the aqueous phase. Corrective Protocol:
-
Saturate the aqueous phase with NaCl (brine) before extraction.
-
Use Ethyl Acetate (more polar) instead of Diethyl Ether for extraction.
Part 3: Impurity Profile & Analysis
Use this table to identify impurities based on analytical data (TLC/NMR).
| Impurity Type | Origin | 1H NMR Signature (CDCl | TLC Appearance (vs. Product) |
| Unreacted o-Vanillin | Incomplete reduction | Aldehyde proton singlet at ~10.0 ppm | Higher R |
| Dimer (Bis-phenol) | Acid-catalyzed condensation | Methylene bridge (-CH | Lower R |
| Borate Ester | Incomplete hydrolysis | Broad/messy signals, shifting OH peaks | Stays at baseline or smears |
| Solvent Inclusion | Inadequate drying | Ethanol triplet at 1.2 ppm | N/A |
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing product quality issues immediately post-synthesis.
Part 4: Alternative Synthesis Routes (Advisory)
Route: Hydroxymethylation of Guaiacol (2-methoxyphenol) with Formaldehyde.
-
Context: Used to avoid NaBH
costs in large-scale manufacturing. -
Risk: Regioselectivity.
-
Guaiacol directs electrophilic substitution to the ortho and para positions relative to the phenol.
-
This route produces a mixture of o-vanillyl alcohol (target) and p-vanillyl alcohol (impurity).
-
Separation: Difficult due to similar boiling points. Requires fractional crystallization.
-
Recommendation: For high-purity research applications, stick to the o-vanillin reduction route to guarantee regiochemistry.
-
References
-
Reduction Protocol & Mechanism
-
Physical Properties & Safety
-
Polymerization Side Reactions
- Cationic Step-Growth Polymerization of 2-Methoxybenzyl Alcohol. (Describes the acid-catalyzed mechanism leading to oligomers).
-
Source:
-
Borate Ester Intermediates
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. 3-Hydroxy-2-methoxybenzyl alcohol | C8H10O3 | CID 3020183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
- 7. This compound 97 4383-05-5 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. studylib.net [studylib.net]
- 10. Khan Academy [khanacademy.org]
Technical Support Center: Characterization of 2-Hydroxy-3-methoxybenzyl Alcohol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-methoxybenzyl alcohol (CAS No. 4383-05-5). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges in the characterization of this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and analysis of this compound.
Q1: What are the fundamental physical and chemical properties of this compound?
A1: Understanding the basic properties is the first step to successful characterization. Key properties are summarized in the table below. This compound is a white to off-white crystalline solid at room temperature.[1]
| Property | Value | Source(s) |
| CAS Number | 4383-05-5 | [2][3] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [2] |
| Synonyms | o-Vanillyl alcohol, 2-(Hydroxymethyl)-6-methoxyphenol, 3-Methoxysalicyl alcohol | [3] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 61-65 °C | [2] |
| Boiling Point | 135 °C @ 0.2 mmHg; 162 °C @ 12 mmHg | [1] |
| Solubility | Soluble in Methanol |
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage is critical to prevent degradation. This compound should be stored at room temperature (some suppliers recommend <15°C) in a dry, well-ventilated, and dark place.[1][4] The compound is known to be an irritant to the skin, eyes, and respiratory system.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should always be used during handling.[4] It is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[4]
Q3: What are the most common impurities I should be aware of during characterization?
A3: Impurities can arise from the synthesis process or degradation. The most common are:
-
Starting Material: The most frequent synthetic route is the reduction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). Incomplete reduction can leave traces of this aldehyde in the final product.
-
Oxidation Product: Benzyl alcohols are susceptible to oxidation, which converts the benzylic alcohol group back into an aldehyde.[6] Over time, especially with improper storage, you may see the formation of 2-hydroxy-3-methoxybenzaldehyde.
-
Positional Isomers: During the synthesis of substituted phenols, positional isomers can form. Be aware of the potential presence of isomers like 4-Hydroxy-3-methoxybenzyl alcohol or 3-Hydroxy-4-methoxybenzyl alcohol, which have the same molecular weight and similar properties.[4][5]
Section 2: Troubleshooting Analytical Challenges
This section provides detailed troubleshooting guides for common analytical techniques used in the characterization of this compound.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity and identity of a new batch of this compound.
Caption: A standard workflow for the analysis and release of this compound.
Troubleshooting Guide: HPLC Analysis
Q4: My HPLC chromatogram shows a broad or tailing peak for the main compound. What could be the cause?
A4: Peak tailing or broadening for phenolic compounds like this compound is often related to secondary interactions with the stationary phase or issues with the mobile phase.
Causality & Solution Pathway:
-
Silanol Interactions: The phenolic hydroxyl group can interact with free silanol groups on the silica backbone of C18 columns, causing tailing.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenol. If the pH is too high, the phenol will be deprotonated, leading to poor peak shape.
-
Solution: Ensure the mobile phase is acidic (pH 2.5-4) to keep the phenolic group protonated.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting, or tailing peaks.
-
Solution: Dilute your sample and reinject. Check for a linear response by creating a calibration curve.
-
-
Column Degradation: An old or poorly maintained column can lose efficiency.
-
Solution: Flush the column according to the manufacturer's instructions or replace it with a new one.
-
Q5: I am seeing an unexpected peak in my HPLC chromatogram that grows over time. What is it?
A5: This is a classic sign of sample degradation. For this compound, the most likely degradation product is its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde.
Troubleshooting Decision Tree:
Caption: Decision tree for identifying unknown peaks in HPLC analysis of this compound.
Troubleshooting Guide: NMR Spectroscopy
Q6: My ¹H NMR spectrum shows broad signals for the hydroxyl protons. Is this normal, and how can I confirm their presence?
A6: Yes, this is very common. Protons on heteroatoms (like oxygen) often appear as broad singlets because they can undergo chemical exchange with trace amounts of water or acid in the solvent. Their chemical shift can also be highly variable depending on concentration, temperature, and solvent.
Confirmation Protocol (D₂O Shake):
-
Acquire Standard ¹H NMR: Dissolve ~5-10 mg of your sample in ~0.6 mL of a standard NMR solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum. Note the position and integration of the broad signals suspected to be -OH protons.
-
Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake it vigorously for 30 seconds to facilitate proton-deuterium exchange.
-
Analyze: Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable -OH protons will significantly decrease in intensity or disappear completely. This confirms their identity.
Troubleshooting Guide: Mass Spectrometry (MS)
Q7: I am not seeing the molecular ion peak (M⁺) at m/z 154 in my GC-MS (EI) spectrum. Why?
A7: In electron ionization (EI) mass spectrometry, the molecular ion of primary benzyl alcohols can be unstable and readily undergo fragmentation. It is common for the M⁺ peak to be weak or entirely absent.[9][10]
Expected Fragmentation Pattern: The primary fragmentation pathway for benzyl alcohols is the loss of a hydrogen atom or a hydroxyl radical, followed by rearrangement. The most common fragments you should look for are:
-
[M-H]⁺ (m/z 153): Loss of a hydrogen atom.
-
[M-OH]⁺ (m/z 137): Loss of the hydroxyl group from the benzylic position.
-
[M-CH₂OH]⁺ (m/z 123): Cleavage of the hydroxymethyl group.
-
Base Peak: Often, the most stable fragment will form the base peak. For this molecule, fragments around m/z 123, 107, or 77 are common in EI spectra.[9]
Solution:
-
Use a Softer Ionization Technique: If confirming the molecular weight is critical, use a "softer" ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI) via LC-MS. These techniques are much less energetic and are more likely to preserve the molecular ion, often as a protonated molecule [M+H]⁺ at m/z 155 or an adduct (e.g., [M+Na]⁺ at m/z 177).
Section 3: Standard Operating Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a self-validating system for the routine purity analysis of this compound.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade or higher)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks are present.
-
Inject the sample and integrate all peaks.
-
Calculate purity using the area percent method. The main peak should be >98% for high-purity samples.
-
-
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 2-Hydroxy-3-methoxybenzaldehyde on Newcrom C18 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Nejman, M., et al. (2026, January 27). Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Organic Letters. ACS Publications. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum for this compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Carl ROTH. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes.
-
NIST. (n.d.). Mass Spectrum for this compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
-
The Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-methoxybenzyl alcohol. Retrieved from [Link]
-
Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3c Alcohols [Video]. YouTube. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. 3-Hydroxy-4-methoxybenzyl alcohol | C8H10O3 | CID 78089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 8. Separation of 3-Hydroxy-2-methoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. This compound [webbook.nist.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Derivatization of 2-Hydroxy-3-methoxybenzyl Alcohol
Welcome to the technical support center for the derivatization of 2-Hydroxy-3-methoxybenzyl alcohol (o-vanillyl alcohol). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile molecule.
This compound presents a unique synthetic challenge due to its two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. Their differential reactivity is the key to successful and selective derivatization. This guide will explore the causality behind common experimental hurdles and provide field-proven solutions.
I. Understanding the Reactivity Landscape
The core of optimizing reactions with this compound lies in understanding the pKa values of its hydroxyl groups. The phenolic hydroxyl is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16-18).[1] This difference is the foundation for achieving selective derivatization.
Caption: Differential reactivity of hydroxyl groups.
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. Ether Synthesis (O-Alkylation)
Q1: My Williamson ether synthesis is giving a low yield. What are the likely causes?
A1: Low yields in the Williamson ether synthesis of this compound are often traced back to one of three factors: incomplete deprotonation, inappropriate solvent choice, or side reactions.
-
Incomplete Deprotonation: The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[2] To ensure a sufficient concentration of the nucleophilic phenoxide, a strong enough base is required to deprotonate the phenolic hydroxyl.[1] For a near-complete deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the phenolic hydroxyl.
-
Solvent Choice: The choice of solvent is critical. While acetone is a common solvent for SN2 reactions, it may not be polar enough to dissolve all reactants and intermediates, potentially leading to a biphasic reaction mixture and reduced yield.[3] Polar aprotic solvents like DMF or DMSO are often better choices as they can solvate the cation of the base, leaving a more "naked" and reactive alkoxide.
-
Side Reactions: If your alkyl halide is secondary or tertiary, elimination (E2) can compete with substitution (SN2), leading to the formation of alkenes and reducing the yield of your desired ether.[4] It is always preferable to use a primary alkyl halide for the Williamson ether synthesis.[2][4]
Troubleshooting Protocol for Low Yield in Williamson Ether Synthesis:
-
Base Selection: Switch to a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the phenolic hydroxyl.[1]
-
Solvent System: Change the solvent to a polar aprotic solvent like DMF or DMSO.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can favor elimination. Monitor the reaction temperature closely.
-
Alkyl Halide Choice: If possible, use a primary alkyl halide to minimize the competing elimination reaction.[4]
Q2: I am observing the alkylation of both the phenolic and benzylic hydroxyls. How can I achieve selective alkylation of the phenolic hydroxyl?
A2: Selective alkylation of the more acidic phenolic hydroxyl can be achieved by carefully controlling the stoichiometry of the base.
Step-by-Step Protocol for Selective Phenolic Alkylation:
-
Stoichiometry: Use one equivalent of a mild base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF.
-
Temperature: Run the reaction at room temperature initially and monitor the progress by TLC. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Slow Addition: Add the alkyl halide dropwise to the solution of the deprotonated this compound to maintain a low concentration of the electrophile, which can help minimize side reactions.
B. Ester Synthesis (O-Acylation)
Q3: My esterification reaction is incomplete. How can I drive it to completion?
A3: Esterification is typically an equilibrium reaction. To drive it to completion, you need to either use an excess of one of the reactants or remove one of the products as it is formed.
-
Fischer Esterification: When using a carboxylic acid and a catalytic amount of strong acid, using an excess of the carboxylic acid or removing the water formed during the reaction (e.g., with a Dean-Stark apparatus) will shift the equilibrium towards the product.
-
Using Acyl Halides or Anhydrides: A more efficient method is to use a more reactive acylating agent like an acyl chloride or an anhydride in the presence of a base (e.g., pyridine or triethylamine).[5] The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.
Optimization of Esterification Reactions:
Several factors can be optimized to improve the conversion rate in esterification reactions, including temperature, catalyst concentration, and the molar ratio of reactants.[6][7]
| Parameter | Effect on Esterification | Recommended Range |
| Temperature | Increased temperature generally increases the reaction rate. | 50-100 °C (depending on solvent) |
| Catalyst Conc. | Higher catalyst concentration can increase the rate but may also lead to side reactions. | 1-5 mol% for acid catalysts |
| Reactant Ratio | An excess of one reactant can drive the equilibrium. | 1.5-3 equivalents of acylating agent |
Q4: How can I selectively esterify the benzylic alcohol?
A4: Selective esterification of the less reactive benzylic alcohol requires protecting the more reactive phenolic hydroxyl group first.
Caption: Workflow for selective esterification.
Step-by-Step Protocol for Selective Benzylic Esterification:
-
Protection: Protect the phenolic hydroxyl as a silyl ether (e.g., TBDMS ether) using TBDMS-Cl and imidazole.[8] Silyl ethers are generally stable to the basic conditions used for esterification.[8]
-
Esterification: Perform the esterification of the benzylic alcohol using your desired acylating agent.
-
Deprotection: Remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).[9]
C. Protecting Group Strategies
Q5: What are the best protecting groups for the phenolic and benzylic hydroxyls?
A5: The choice of protecting group depends on the subsequent reaction conditions you plan to employ.[10] An effective protecting group must be easy to install and remove in high yield and stable to the reaction conditions.[11]
| Hydroxyl Group | Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Phenolic OH | Methyl ether | Methyl iodide, K₂CO₃ | Strong acid (e.g., HBr) | Stable to most conditions |
| Benzyl ether | Benzyl bromide, K₂CO₃ | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid and base | |
| Benzylic OH | Silyl ether (TBDMS) | TBDMS-Cl, imidazole | TBAF or mild acid | Stable to base and mild acid |
| Tetrahydropyranyl (THP) ether | Dihydropyran, catalytic acid | Mild acid (e.g., PPTS) | Stable to base |
Orthogonal Protection Strategy:
For molecules with multiple functional groups, an orthogonal protecting group strategy is often employed.[10] This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of specific functional groups. For example, a benzyl ether (removed by hydrogenation) and a silyl ether (removed by fluoride) are orthogonal.[12]
III. Purification and Analysis
Q6: I am having difficulty purifying my derivatized product. What are some common issues and solutions?
A6: Purification challenges often arise from incomplete reactions, the presence of side products, or difficulty in removing reagents.
-
Incomplete Reactions: If your reaction has not gone to completion, you will have a mixture of starting material, product, and possibly intermediates. Optimize your reaction conditions to drive the reaction to completion.
-
Side Products: Side products can have similar polarities to your desired product, making separation by column chromatography difficult. Consider recrystallization if your product is a solid.
-
Reagent Removal: Some reagents, like DMF and DMSO, have high boiling points and can be difficult to remove. Perform an aqueous workup to extract these solvents into the aqueous phase. If you used a base like pyridine, an acidic wash (e.g., with 1M HCl) during the workup will protonate the pyridine, making it water-soluble.
Analytical Techniques:
-
TLC: Use Thin Layer Chromatography to monitor the progress of your reaction and to determine the appropriate solvent system for column chromatography.
-
NMR: ¹H and ¹³C NMR are essential for confirming the structure of your derivatized product.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of your product. Derivatization can also be used to improve the response in mass spectral analysis.[13]
IV. References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Hazel Chemistry. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]
-
U.S. Patent No. 4,119,671. (1978). Process for the preparation of hydroxybenzaldehydes. Google Patents.
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry. [Link]
-
de Oliveira, B. H. S., et al. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Bioprocess and Biosystems Engineering. [Link]
-
University of Evansville. Alcohol Protecting Groups. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Optimization of Reaction Parameters for Natural Aroma Esters Synthesis by Factorial Design. [Link]
-
Chemistry LibreTexts. (2015). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
SlideShare. (2016). Protection of OH group of alcohol. [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
MDPI. (2022). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. [Link]
-
Chad's Prep. (2021). Protecting Groups for Alcohols | Organic Chemistry. YouTube. [Link]
-
PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
MDPI. (2021). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. [Link]
-
European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-3-methoxybenzyl Alcohol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-Hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol). The focus is on the robust and widely-used method of reducing 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) using sodium borohydride. This document offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis.
Overview of Synthesis
The synthesis of this compound is most commonly achieved through the chemoselective reduction of the aldehyde functional group of o-vanillin. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity in protic solvents like ethanol.[1][2] The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3][4][5] A subsequent workup with a mild acid protonates the resulting alkoxide intermediate to yield the desired primary alcohol.[1][5]
Reaction Scheme:
o-Vanillin is reduced by Sodium Borohydride in an alcohol solvent, followed by an acidic workup to produce o-Vanillyl Alcohol.
Caption: Overall synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas, which is flammable. Perform the reaction in a well-ventilated fume hood.
Step-by-Step Methodology
-
Reactant Preparation: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 50.0 g (0.329 mol) of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in 400 mL of ethanol. Stir until all the solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to control the exothermic reaction.
-
Reductant Solution Preparation: In a separate beaker, carefully prepare a solution of sodium borohydride. Note: Due to the phenolic hydroxyl group of o-vanillin, the reaction medium can be slightly acidic, which can decompose NaBH₄. To stabilize the reducing agent, it is dissolved in a basic solution. Dissolve 15.0 g (0.397 mol, ~1.2 equivalents) of sodium borohydride in 75 mL of 1 M sodium hydroxide (NaOH) solution. This should be done carefully as the dissolution may be exothermic.
-
Addition of Reductant: Slowly add the sodium borohydride solution to the cooled o-vanillin solution dropwise via the dropping funnel over a period of 60-90 minutes.[6] Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot (o-vanillin) indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, quench the excess sodium borohydride. Very slowly and carefully add 6 M hydrochloric acid (HCl) dropwise to the reaction mixture while maintaining the temperature below 15 °C. Continue adding acid until the pH of the solution is ~6. Vigorous hydrogen gas evolution will be observed; ensure adequate ventilation.[7]
-
Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator. This will result in an aqueous slurry.
-
Product Extraction: Transfer the slurry to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 100 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent using gravity or vacuum filtration.
-
Final Product Isolation: Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane or hot water, to yield a white to off-white crystalline solid.[7]
Quantitative Data Summary
| Parameter | Value | Moles (mol) | Molar Ratio |
| o-Vanillin (Starting Material) | 50.0 g | 0.329 | 1.0 |
| Sodium Borohydride (NaBH₄) | 15.0 g | 0.397 | ~1.2 |
| Ethanol (Solvent) | 400 mL | - | - |
| 1 M NaOH (for NaBH₄ solution) | 75 mL | - | - |
| Expected Yield (Typical) | ~45-48 g | ~0.29-0.31 | ~88-94% |
| Melting Point (Literature) | 61-63 °C | - | - |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
-
Q: My final yield is significantly lower than expected, or I isolated only starting material. What went wrong?
-
A: Inactive Reducing Agent: Sodium borohydride is sensitive to moisture and acidic conditions. If the reagent is old or has been improperly stored, it may have decomposed. It's also possible that the slightly acidic phenolic proton of o-vanillin consumed a significant portion of the NaBH₄ before it could reduce the aldehyde. Solution: Use a fresh, unopened container of NaBH₄. Using a slight excess (1.2-1.5 equivalents) of the reducing agent and dissolving it in a dilute NaOH solution can help mitigate decomposition.[6][7]
-
A: Incomplete Reaction: The reaction may not have gone to completion. Solution: Always monitor the reaction by TLC until the starting aldehyde spot has completely disappeared. If the reaction stalls, you can try adding a small additional portion of the NaBH₄ solution, but be cautious about adding too much excess.
-
A: Premature Quenching: Adding the acid quench before the reaction is complete will destroy the remaining NaBH₄ and halt the reduction. Solution: Confirm reaction completion via TLC before beginning the workup procedure.
-
Issue 2: Presence of Impurities in the Final Product
-
Q: My final product shows multiple spots on TLC, or the NMR spectrum is complex. What are the likely impurities?
-
A: Unreacted Starting Material: The most common impurity is unreacted o-vanillin. This occurs if the reaction was incomplete. Solution: Ensure sufficient reaction time and an adequate amount of active NaBH₄. Purification via recrystallization or column chromatography will be necessary to separate the product from the starting material.
-
A: Borate Esters: During the reaction, borate ester intermediates are formed. If the acidic workup is insufficient, these may not be fully hydrolyzed. Solution: Ensure the pH is adjusted to ~6 during the quench. Stirring for an extended period (e.g., 30-60 minutes) after acidification can help ensure complete hydrolysis of these intermediates.
-
A: Side Reactions: While NaBH₄ is highly selective, prolonged reaction times at elevated temperatures could potentially lead to minor side products. Solution: Maintain the recommended temperature control throughout the addition and reaction period.
-
Issue 3: Difficulties During Workup and Purification
-
Q: I'm having trouble with emulsions during the ethyl acetate extraction. How can I resolve this?
-
A: Emulsions are common when basic aqueous layers are extracted. Solution: Adding brine (saturated NaCl solution) to the separatory funnel can help break up emulsions by increasing the ionic strength of the aqueous phase. Let the mixture stand for 15-20 minutes without shaking. If the emulsion persists, a slow filtration through a pad of Celite can be effective.
-
-
Q: My product won't crystallize during the recrystallization step. What should I do?
-
A: This can be due to the presence of impurities or using an inappropriate solvent system. Solution: First, ensure the crude product is as dry as possible. If using a mixed solvent system, try adjusting the solvent ratio. Scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation. Seeding the solution with a tiny crystal of pure product (if available) is also a very effective method. If these fail, re-purification via column chromatography may be necessary before attempting recrystallization again.
-
Visualization of Key Processes
Experimental Workflow
The following diagram outlines the critical stages of the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of o-vanillyl alcohol.
Frequently Asked Questions (FAQs)
-
Q1: Can I use methanol instead of ethanol as the solvent?
-
A1: Yes, methanol is also a common solvent for NaBH₄ reductions.[2] However, NaBH₄ reacts more rapidly with methanol than with ethanol, leading to faster decomposition. If using methanol, the reaction should be kept cold and monitored closely. Ethanol offers a good balance of starting material solubility and reagent stability.[7]
-
-
Q2: Why is sodium borohydride used instead of a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
-
A2: Sodium borohydride is preferred for its selectivity and safety.[7] It selectively reduces aldehydes and ketones without affecting other functional groups like esters or carboxylic acids that might be present in more complex molecules.[1] LiAlH₄ is much more reactive, non-selective, and reacts violently with protic solvents like water and alcohols, requiring anhydrous conditions and much stricter handling procedures.[8]
-
-
Q3: Is it necessary to dissolve the NaBH₄ in NaOH solution? Can I add it as a solid?
-
A3: While solid additions are possible, dissolving NaBH₄ in a dilute basic solution significantly improves its stability in the protic reaction solvent, preventing rapid decomposition and ensuring a more controlled and efficient reaction.[6][9][10] It also allows for a slow, controlled addition, which is critical for managing the reaction exotherm on a larger scale.
-
-
Q4: How can I be sure my final product is indeed this compound?
-
A4: Characterization is key. You should confirm the product's identity and purity using several analytical techniques:
-
Melting Point: Compare the experimental melting point to the literature value (61-63 °C). A sharp melting point close to this range indicates high purity.
-
TLC: The purified product should appear as a single spot on the TLC plate, with a different Rf value than the starting o-vanillin.
-
NMR Spectroscopy (¹H NMR): The most definitive method. The spectrum of the product will show a characteristic singlet for the newly formed benzylic CH₂OH protons (typically around 4.5-4.7 ppm), while the aldehyde proton peak from the starting material (around 9.8 ppm) will be absent.
-
-
References
-
SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]
-
Studylib. (n.d.). NaBH4 Reduction of p-Vanillin: Lab Experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]
-
Study.com. (n.d.). Write the entire reaction mechanism (arrow pushing) for the reduction of vanillin to vanillyl alcohol by NaBH4. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Unknown Source. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Google Patents. (n.d.). US4119671A - Process for the preparation of hydroxybenzaldehydes.
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. www1.udel.edu [www1.udel.edu]
- 7. sciencemadness.org [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for 2-Hydroxy-3-methoxybenzyl alcohol
This guide provides a comprehensive overview of the validation of a new, robust analytical method for the quantification of 2-Hydroxy-3-methoxybenzyl alcohol, also known as isovanillyl alcohol. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical techniques. This document delves into the rationale behind the experimental design, compares the new method with existing alternatives, and provides detailed protocols and supporting data, all in accordance with international regulatory standards.
Introduction: The Significance of this compound Analysis
This compound (CAS 4383-05-5) is a phenolic compound with applications in various industries.[1] While structurally similar to vanillyl alcohol, its unique substitution pattern warrants specific and sensitive analytical methods for its quantification in diverse matrices.[2][3] Accurate determination is crucial for quality control, stability testing, and research and development. This guide introduces a novel High-Performance Liquid Chromatography (HPLC) method and rigorously validates its performance against the benchmark standards set by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7]
Methodology: A Novel Reversed-Phase HPLC Method
The newly developed method utilizes reversed-phase HPLC with UV detection, a technique chosen for its widespread availability, robustness, and sensitivity for aromatic compounds. The primary objective was to create a method that is not only accurate and precise but also efficient and transferable between laboratories.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
The choice of a C18 column provides excellent retention and separation for moderately polar compounds like isovanillyl alcohol. The mobile phase composition was optimized to achieve a symmetric peak shape and a reasonable retention time. Phosphoric acid is used to control the pH and ensure the consistent ionization state of the analyte.
Method Validation: A Deep Dive into Performance Characteristics
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The validation of this new HPLC method was conducted in accordance with the ICH Q2(R1) guidelines, which are recognized globally.[4][9]
The validation process follows a structured approach, beginning with the preparation of a validation protocol and culminating in a comprehensive validation report.[10]
Caption: A generalized workflow for analytical method validation.
The core validation parameters assessed were:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[11]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[11]
Comparative Analysis: Performance Against Existing Methods
While specific validated methods for this compound are not abundant in publicly available literature, we can draw comparisons with methods for structurally similar compounds like vanillyl alcohol and vanillin.[2][12][13]
| Parameter | Novel HPLC Method | Typical GC-MS Method [14][15][16] | Typical HPLC-UV Method [12][17] |
| Principle | Reversed-Phase Liquid Chromatography with UV Detection | Gas Chromatography with Mass Spectrometry Detection | Reversed-Phase Liquid Chromatography with UV Detection |
| Sample Preparation | Simple dilution | Often requires derivatization for polar analytes | Simple dilution |
| Specificity | High | Very High (based on mass-to-charge ratio) | Moderate to High |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) | Good (ng/mL range) |
| Analysis Time | ~10 minutes | 20-30 minutes | 10-20 minutes |
| Cost & Complexity | Moderate | High | Moderate |
| Robustness | High | Moderate | High |
The novel HPLC method presents a significant advantage in terms of simplicity, speed, and cost-effectiveness compared to GC-MS, while offering comparable or superior performance to existing HPLC-UV methods for similar analytes.
Detailed Experimental Protocols & Results
The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample spiked with potential impurities and degradation products. The chromatograms showed no interfering peaks at the retention time of the analyte, demonstrating the method's high specificity.
Linearity was assessed by preparing a series of standard solutions at five different concentrations. A minimum of five determinations per concentration is recommended.[18] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Concentration (µg/mL) | Mean Peak Area (n=5) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751123 |
| 75 | 1126789 |
| 100 | 1502345 |
The method demonstrated excellent linearity over the concentration range of 10-100 µg/mL, with a correlation coefficient (r²) of >0.999.
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[5] The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration) with three replicates at each level.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
The mean recovery was found to be within the acceptable limits of 98-102%, confirming the accuracy of the method.
Repeatability (Intra-day Precision)
Repeatability was evaluated by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
Intermediate Precision (Inter-day and Inter-analyst)
Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The RSD was calculated for the combined results from both days.
| Precision Type | n | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability | 6 | 751123 | 4506.7 | 0.60% |
| Intermediate Precision | 12 | 750987 | 6007.9 | 0.80% |
The low %RSD values (<2%) for both repeatability and intermediate precision indicate a high degree of precision.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
The calculated LOD was found to be 0.5 µg/mL, and the LOQ was 1.5 µg/mL, demonstrating the method's sensitivity.
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptable limits for all variations, indicating the method's robustness.
Caption: The relationship between different validation parameters.
Conclusion
The newly developed and validated HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. It offers a reliable and efficient alternative to existing analytical techniques. The comprehensive validation data presented in this guide demonstrates its suitability for routine quality control and research applications in the pharmaceutical and related industries. The method adheres to the stringent requirements of international regulatory guidelines, ensuring data integrity and confidence in the analytical results.
References
-
A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. ResearchGate. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
- Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
Validation of a HPLC Method for the Determination of 4-Hydroxy-3-methoxycinnamyl Alcohol in Extracts Obtained from Stachyurus. Atlantis Press. [Link]
-
Method Validation Guidelines. BioPharm International. [Link]
-
GC–MS runs of the crude synthate of vanillyl alcohol (lower...). ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Analysis of Vanillin by GC-FID. Lucidity. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A simple and rapid HPLC technique for vanillin determination in alcohol extract. ResearchGate. [Link]
-
This compound. NIST WebBook. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils. MDPI. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Chromatographic Analysis of Vanilla Extracts. TTB. [Link]
-
Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. ACS Publications. [Link]
-
Quality Guidelines. ICH. [Link]
-
Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. shimadzu.com [shimadzu.com]
- 17. ccsenet.org [ccsenet.org]
- 18. biopharminternational.com [biopharminternational.com]
comparing the reactivity of 2-Hydroxy-3-methoxybenzyl alcohol with other phenols
The following guide provides an in-depth technical comparison of 2-Hydroxy-3-methoxybenzyl alcohol (also known as o-vanillyl alcohol) versus its isomers and analogs. This analysis focuses on its unique "ortho-ortho" structural motif, which dictates its distinct behavior in oxidative coupling, quinone methide formation, and resin cross-linking.
Executive Summary
This compound (HMBA) is a regioisomer of the common lignin monomer vanillyl alcohol. While vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is widely recognized for its antioxidant properties and linear polymerization, HMBA exhibits a distinct reactivity profile driven by the ortho-relationship between the phenolic hydroxyl and the hydroxymethyl group .
This structural feature enables HMBA to function as a precursor to ortho-quinone methides (o-QMs) , highly reactive intermediates that facilitate [4+2] cycloadditions and rapid cross-linking. This guide contrasts HMBA with Vanillyl Alcohol and Salicyl Alcohol to assist researchers in selecting the optimal phenol for resin synthesis, drug intermediate design, and antioxidant applications.
Structural & Electronic Profile
To understand the reactivity differences, we must first map the electronic activation of the aromatic ring.
| Feature | This compound (HMBA) | Vanillyl Alcohol | Salicyl Alcohol |
| Structure | 1-CH₂OH, 2-OH, 3-OCH₃ | 1-CH₂OH, 3-OCH₃, 4-OH | 1-CH₂OH, 2-OH |
| Phenol Position | Ortho to Benzyl Alcohol | Para to Benzyl Alcohol | Ortho to Benzyl Alcohol |
| Active Sites | C5, C6 (Highly Activated) | C5 (Activated), C2 (Hindered) | C3, C5 (Activated) |
| Primary Intermediate | ortho-Quinone Methide (o-QM) | para-Quinone Methide (p-QM) | ortho-Quinone Methide (o-QM) |
| Electronic Effect | +M (OH, OMe) synergistic at C5/C6 | +M (OH) activates C5; OMe hinders C2 | +M (OH) activates C3/C5 |
The "Dual-Activation" Advantage
In HMBA, the phenolic -OH (at C2) and methoxy -OCH₃ (at C3) direct electrophilic substitution to specific ring positions:
-
C5 Position: Para to the phenolic -OH. Highly activated.
-
C6 Position: Ortho to the phenolic -OH and para to the methoxy group. Highly activated.
Contrast with Vanillyl Alcohol: In vanillyl alcohol, the C2 position is theoretically activated but sterically shielded by the flanking hydroxymethyl and methoxy groups. This leaves only one accessible highly active site (C5). Consequently, HMBA offers higher cross-linking density in phenol-formaldehyde (resol) resins compared to vanillyl alcohol.
Mechanistic Pathway: The Quinone Methide Gateway
The defining feature of HMBA is its ability to dehydrate into a stable yet reactive ortho-quinone methide (o-QM). Unlike para-quinone methides (formed by vanillyl alcohol), which primarily undergo 1,6-nucleophilic addition, o-QMs can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions.
Pathway Visualization
The following diagram illustrates the divergent pathways between HMBA (o-QM) and Vanillyl Alcohol (p-QM).
Caption: Divergent reactivity pathways. HMBA accesses the o-QM state, enabling unique cycloaddition chemistry unavailable to the para-isomer.
Experimental Protocols
Protocol A: Synthesis of HMBA (Reduction of o-Vanillin)
Rationale: This protocol ensures high purity by reducing the aldehyde without over-reduction to the methyl derivative.
Reagents: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), Sodium Borohydride (NaBH₄), Ethanol, 1M NaOH.
-
Dissolution: Dissolve 13.0 mmol (approx. 2.0 g) of o-vanillin in 10 mL of ethanol in a round-bottom flask.
-
Activation: Add 5 mL of 1M NaOH to deprotonate the phenol (forming the phenolate), protecting the ring from electrophilic attack and solubilizing the intermediate. Cool to 0°C.
-
Reduction: Slowly add NaBH₄ (0.5 equiv, 6.5 mmol) dissolved in minimal 1M NaOH dropwise over 15 minutes. Caution: Exothermic hydrogen evolution.
-
Quench: Stir at room temperature for 30 minutes. Monitor via TLC (SiO₂, 1:1 EtOAc/Hexane). Quench with 1M HCl until pH ~4 to decompose excess borohydride.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from toluene/hexane to yield white crystals (MP: 61–63°C).
Protocol B: Kinetic Trapping of o-Quinone Methide
Rationale: To quantify the reactivity of HMBA compared to other phenols, use ethyl vinyl ether as a trap. The rate of chroman formation indicates the ease of o-QM generation.
-
Setup: In a pressure tube, dissolve HMBA (1.0 mmol) and Ethyl Vinyl Ether (5.0 mmol, excess) in dry Toluene (5 mL).
-
Initiation: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 mmol).
-
Reaction: Heat to 80°C. The acid catalyzes the dehydration of HMBA to the o-QM, which immediately undergoes [4+2] cycloaddition with the vinyl ether.
-
Analysis: Aliquot samples at 10, 30, and 60 minutes. Analyze via GC-MS or ¹H-NMR.
-
HMBA Product: 2-ethoxy-8-methoxy-chroman.
-
Control (Vanillyl Alcohol): Will show minimal cycloaddition product; primarily forms self-condensed oligomers.
-
Performance Comparison Data
The following data summarizes the performance of HMBA in key application areas relative to standard alternatives.
| Application Domain | HMBA Performance | Alternative (Vanillyl Alcohol) | Mechanism of Difference |
| Resin Curing (Resol) | High Reactivity. Cures rapidly due to two activated sites (C5, C6). | Moderate Reactivity. Slower cure; C2 is hindered, leaving only C5 active. | Steric hindrance in the para-isomer limits cross-linking density. |
| Antioxidant Activity | Moderate. Intramolecular H-bond (OH···OH) stabilizes the ground state, slightly raising Bond Dissociation Enthalpy (BDE). | High. Lack of ortho-benzylic H-bond makes the phenolic H more labile for radical transfer. | H-bond stabilization of the phenol proton in HMBA. |
| Synthetic Utility | Versatile. Precursor for chromans, xanthenes, and coumarins via o-QM. | Limited. Primarily useful for linear alkylation or lignin model studies. | o-QM vs p-QM intermediate topology. |
| Solubility | Lipophilic. Higher solubility in non-polar solvents due to internal H-bonding. | Hydrophilic. Higher water solubility due to exposed hydroxyls. | Intramolecular H-bonding reduces polarity of HMBA. |
Reactivity Matrix: Electrophilic Substitution
Values represent relative rates of substitution (theoretical estimates based on Hammett parameters).
| Position | HMBA (2-OH, 3-OMe) | Vanillyl Alcohol (4-OH, 3-OMe) |
| C2 | N/A (Occupied) | Low (Sterically Hindered) |
| C4 | N/A (Occupied) | N/A (Occupied) |
| C5 | High (Para to OH) | High (Ortho to OH) |
| C6 | High (Ortho to OH) | Low (Meta to OH) |
References
-
Synthesis and Properties of Hydroxybenzyl Alcohols
-
Quinone Methide Chemistry
-
Resin & Polymerization Applications
Sources
- 1. perso.uclouvain.be [perso.uclouvain.be]
- 2. www1.udel.edu [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkoxyalkylation of Electron-Rich Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 2-Hydroxy-3-methoxybenzyl alcohol against other methods
Target Molecule: 2-Hydroxy-3-methoxybenzyl alcohol (also known as o-Vanillyl Alcohol) CAS Registry Number: 4383-05-5 Precursor: o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
Executive Summary
This guide benchmarks the synthesis of This compound , a critical intermediate in the synthesis of salophens, Schiff base ligands, and pharmaceutical pharmacophores. While often conflated with its isomer vanillyl alcohol (derived from p-vanillin), the ortho-isomer presents unique synthetic behaviors due to the strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl.
We compare three distinct methodologies:
-
Stoichiometric Chemical Reduction (NaBH₄): The laboratory benchmark for reliability.
-
Catalytic Hydrogenation: The industrial standard for atom economy.
-
Biocatalytic Reduction: The emerging "green" alternative offering high chemoselectivity.
Method A: The Benchmark Standard (Sodium Borohydride Reduction)
Status: Gold Standard for Laboratory Scale (<100g)
The Mechanistic Logic
Sodium borohydride (NaBH₄) is the preferred reagent for this transformation because of its chemoselectivity. Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ reduces the aldehyde to the alcohol without disturbing the aromatic ring or the ether functionality.
Critical Isomer Nuance: In o-vanillin, the phenolic hydrogen forms an intramolecular bond with the carbonyl oxygen. This stabilizes the ground state but can slightly reduce electrophilicity compared to the para isomer. However, the basic conditions of the NaBH₄ reaction (often requiring NaOH) deprotonate the phenol to a phenoxide, breaking this H-bond and accelerating the reduction via electron donation.
Experimental Protocol (Self-Validating System)
-
Precursor: o-Vanillin (15.2 g, 100 mmol)
-
Reagent: NaBH₄ (1.9 g, 50 mmol) — Note: 0.5 eq is theoretically sufficient, but 0.6-0.7 eq is standard to ensure completion.
-
Solvent: Ethanol (95%) and 1M NaOH.
Step-by-Step Workflow:
-
Solubilization: Dissolve 15.2 g of o-vanillin in 40 mL of Ethanol. Add 10 mL of 1M NaOH. The solution will turn bright yellow (phenoxide formation).
-
Cooling: Chill the reaction vessel to 0–5°C in an ice bath. Reason: Controlling the exotherm prevents solvent boil-over and minimizes side reactions.
-
Addition: Dissolve NaBH₄ in 10 mL of 1M NaOH (stabilizes the hydride). Add this solution dropwise to the aldehyde mixture over 30 minutes.
-
Monitoring: Stir at room temperature for 1 hour. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
Quenching (Critical): Cool back to 0°C. Slowly add 3M HCl until pH ~6. Caution: Vigorous evolution of H₂ gas will occur.
-
Isolation: The product often precipitates as a white solid upon acidification. Filter and wash with ice-cold water.[1] If no precipitate, extract with dichloromethane (3x 50mL), dry over MgSO₄, and evaporate.
Performance Data
-
Yield: 92–96%
-
Purity: >98% (NMR)
-
Time: 2–3 Hours
Method B: Industrial Scalability (Catalytic Hydrogenation)
Status: Preferred for Kilogram Scale
The Mechanistic Logic
This method utilizes molecular hydrogen (H₂) over a metal catalyst. It eliminates boron waste streams, offering superior atom economy. However, it requires pressurized equipment and careful handling of pyrophoric catalysts.
Experimental Protocol
-
Catalyst: 5% Pd/C or Raney Nickel.
-
Pressure: 2–5 bar (Atmospheric pressure is possible but slow).
-
Solvent: Methanol or Ethyl Acetate.
Workflow:
-
Load o-vanillin (100 g) and 5% Pd/C (2 g) into a stainless steel autoclave.
-
Purge with Nitrogen (3x) to remove oxygen.
-
Pressurize with H₂ to 5 bar.
-
Stir at 40°C for 4 hours.
-
Filtration: Filter the catalyst through a Celite pad (recover catalyst for recycling).
-
Evaporation: Remove solvent to yield the crude alcohol.
Performance Data
-
Yield: 95–99%
-
Atom Economy: Excellent (Water is the only byproduct).
-
Risk: High (Pressurized H₂).[2]
Method C: The Green Alternative (Biocatalysis)
Status: Emerging / High Selectivity Requirements
The Mechanistic Logic
Using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) coupled with cofactor recycling (NADH/NADPH). This method is conducted at ambient temperature and neutral pH, ideal if the substrate has acid/base sensitive groups (though o-vanillin is robust).
Workflow Overview
-
Enzyme: KRED-101 (commercial screening kit example) or S. cerevisiae whole cells.
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.
-
Buffer: Phosphate buffer (pH 7.0).
Protocol:
-
Suspend o-vanillin (10 g/L) in phosphate buffer containing 5% DMSO (for solubility).
-
Add NADP+ (catalytic amount) and Glucose.
-
Add GDH and KRED enzymes.
-
Incubate at 30°C with orbital shaking for 24 hours.
-
Extract product with Ethyl Acetate.
Performance Data
-
Yield: 85–95% (Strain dependent).
-
E-Factor: Low (Green chemistry compliant).
-
Cost: High (Enzyme costs).
Comparative Analysis & Decision Matrix
The following table summarizes the trade-offs. For routine lab synthesis, Method A is superior due to speed and simplicity. For manufacturing, Method B is required to meet environmental regulations regarding boron waste.
| Feature | Method A: NaBH₄ | Method B: H₂ / Pd/C | Method C: Biocatalysis |
| Yield | 92–96% | 95–99% | 85–95% |
| Reaction Time | 2 Hours | 4–8 Hours | 24 Hours |
| Atom Economy | Poor (Boron waste) | Excellent | Good |
| Equipment | Standard Glassware | Autoclave / Shaker | Incubator |
| Safety Profile | Moderate (H₂ evolution) | High Risk (Pressurized H₂) | Low Risk |
| Cost (Lab Scale) | Low | Moderate | High |
Visualizing the Decision Process
Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and environmental constraints.
Reaction Mechanism: Borohydride Reduction of o-Vanillin
The following diagram illustrates the specific pathway for Method A, highlighting the phenoxide intermediate which facilitates the reduction.
Figure 2: Step-wise mechanism of NaBH₄ reduction. Note that initial deprotonation breaks the internal hydrogen bond, making the carbonyl more accessible.
References
-
NaBH4 Reduction Protocol (Adapted for Vanillin Derivatives) Title: Reduction of Vanillin to Vanillyl Alcohol: Lab Experiment Guide. Source: Studylib / University Laboratory Protocols. URL:[Link]
-
Catalytic Hydrogenation & Green Chemistry Context Title: Hydrogenation of vanillin to vanillyl alcohol and subsequently to 4-methyl-2-methoxyphenol.[3] Source: ResearchGate / Scientific Reports. URL:[Link]
-
Biocatalytic Approaches Title: Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis.[4] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Mechanistic Insights & Safety Title: Reduction of Vanillin to Vanillyl Alcohol (University of Delaware Protocol). Source: University of Delaware Course Materials. URL:[Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
